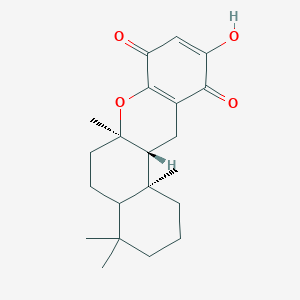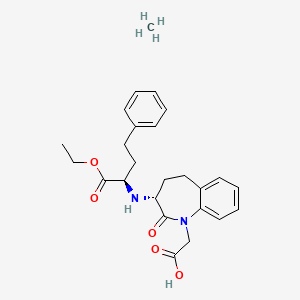![molecular formula C₁₂H₂₀N₂O₃ B1142185 N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy CAS No. 1315552-07-8](/img/new.no-structure.jpg)
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy is a complex organic compound with a unique structure that includes a hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol ring system through cyclization reactions, followed by the introduction of the carbamic acid moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy
- tert-Butylamine
- Coumarin
- Trans-cinnamaldehyde
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1315552-07-8 |
|---|---|
分子式 |
C₁₂H₂₀N₂O₃ |
分子量 |
240.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)





![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
